Lypressin

Vasopressin Receptor Pharmacology Antidiuretic Hormone Analogues In Vivo Potency Assays

Select Lypressin (Lysine Vasopressin) for your vasopressin receptor research when a defined pressor-to-antidiuretic ratio of 6 is critical. This synthetic cyclic nonapeptide, with lysine at position 8, provides an intermediate functional selectivity profile distinct from arginine vasopressin (ratio=1) and desmopressin. As a USP reference standard (≥98% purity by RP-HPLC), it is essential for compendial method development, ANDA support, and QC applications where pharmacopeial identity is mandatory. Choose Lypressin for rapid-onset, short-duration protocols (half-life ~15–24 min), enabling time-limited experiments and rapid washout between treatment arms.

Molecular Formula C46H65N13O12S2
Molecular Weight 1056.2 g/mol
CAS No. 50-57-7
Cat. No. B1675749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLypressin
CAS50-57-7
Synonyms8 Lysine Vasopressin
8-Lysine Vasopressin
Diapid
Lypressin
Lys Vasopressin
Lys-Vasopressin
Lysine Vasopressin
Lysyl Vasopressin
Postacton
Vasopressin, 8-Lysine
Vasopressin, Lysine
Vasopressin, Lysyl
Molecular FormulaC46H65N13O12S2
Molecular Weight1056.2 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCCN)C(=O)NCC(=O)N
InChIInChI=1S/C46H65N13O12S2/c47-17-5-4-9-29(40(65)52-22-38(51)63)54-45(70)35-10-6-18-59(35)46(71)34-24-73-72-23-28(48)39(64)55-31(20-26-11-13-27(60)14-12-26)43(68)56-32(19-25-7-2-1-3-8-25)42(67)53-30(15-16-36(49)61)41(66)57-33(21-37(50)62)44(69)58-34/h1-3,7-8,11-14,28-35,60H,4-6,9-10,15-24,47-48H2,(H2,49,61)(H2,50,62)(H2,51,63)(H,52,65)(H,53,67)(H,54,70)(H,55,64)(H,56,68)(H,57,66)(H,58,69)/t28-,29-,30-,31-,32-,33-,34-,35-/m0/s1
InChIKeyBJFIDCADFRDPIO-DZCXQCEKSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Lypressin (CAS 50-57-7): Technical Baseline for Vasopressin Analog Procurement and Analytical Reference


Lypressin (Lysine Vasopressin, CAS 50-57-7) is a synthetic cyclic nonapeptide analogue of the endogenous antidiuretic hormone arginine vasopressin (AVP), distinguished by a single amino acid substitution—lysine replaces arginine at position 8 of the peptide chain [1]. This structural modification yields a compound that retains potent antidiuretic activity through V2 receptor agonism while exhibiting a distinct pharmacological profile relative to both the native hormone and other synthetic vasopressin analogues . As a USP reference standard material with defined purity specifications (≥98% as determined by RP-HPLC), Lypressin serves as a critical comparator compound for analytical method development, receptor pharmacology studies, and quality control applications in vasopressin receptor-targeted research programs .

Why Lypressin (CAS 50-57-7) Cannot Be Substituted with Arginine Vasopressin or Desmopressin in Analytical and Pharmacological Workflows


Substituting Lypressin with arginine vasopressin or desmopressin in receptor binding studies, in vivo functional assays, or analytical reference applications introduces quantifiable experimental error due to demonstrably divergent pharmacokinetic profiles, receptor selectivity ratios, and pharmacopoeial identity specifications. While these compounds share V2 receptor-mediated antidiuretic activity, their distinct elimination half-lives, pressor-to-antidiuretic potency ratios, and receptor binding affinities preclude direct interchangeability [1]. Specifically, Lypressin's pressor-to-antidiuretic potency ratio of 6 contrasts sharply with arginine vasopressin's ratio of 1, while its elimination half-life of approximately 15–24 minutes differs markedly from desmopressin's biphasic half-life of 7.8 and 75.5 minutes [2][3]. Furthermore, the USP reference standard for Lypressin carries a distinct monograph identity separate from Vasopressin, mandating compound-specific analytical material for compendial compliance .

Lypressin (CAS 50-57-7) Evidence-Based Differentiation: Quantitative Comparator Analysis for Scientific Procurement


Pressor-to-Antidiuretic Potency Ratio: Lypressin vs. Arginine Vasopressin

Lypressin demonstrates a pressor-to-antidiuretic potency ratio of 6 when antidiuretic potency is determined by intravenous injection in hydrated, unanesthetized dogs, compared to a ratio of 1 for arginine vasopressin [1]. This 6-fold difference in functional selectivity ratio quantifies Lypressin's distinct pharmacological fingerprint relative to the native human hormone, reflecting its species-specific origin (porcine) and structural divergence at position 8 [2].

Vasopressin Receptor Pharmacology Antidiuretic Hormone Analogues In Vivo Potency Assays

Comparative Antidiuretic Potency and Duration: Lypressin vs. Arginine Vasopressin in Conscious Canine Models

In conscious, trained dogs, arginine vasopressin exhibited an antidiuretic potency approximately 5 to 6 times greater than that of lysine vasopressin (Lypressin) when administered at doses causing maximal antidiuresis, and its duration of action was longer [1]. Additionally, during water diuresis, arginine vasopressin increased only sodium excretion, whereas lysine vasopressin increased both sodium and potassium excretion [2].

Renal Pharmacology Vasopressin Analogues Antidiuretic Potency

Plasma Elimination Half-Life and Duration of Action: Lypressin vs. Desmopressin (DDAVP)

Lypressin exhibits a markedly shorter elimination half-life compared to desmopressin. In patients with cranial diabetes insipidus, the plasma half-life of Lypressin was 2.5 minutes (fast phase) and 14.5 minutes (slow phase), whereas desmopressin (DDAVP) demonstrated a significantly prolonged half-life of 7.8 minutes (fast phase) and 75.5 minutes (slow phase) [1]. Consistent with this pharmacokinetic disparity, a single intranasal dose of Lypressin produced an antidiuresis lasting only 3–4 hours, compared to up to 20 hours for desmopressin [2].

Peptide Pharmacokinetics Vasopressin Analogues Half-Life Comparison

Myometrial Contractility EC50 and Oxytocin Receptor Binding Affinity: Lypressin Functional Selectivity Profile

In isolated porcine uterine strips from sows in the luteal phase, Lypressin induced a concentration-dependent increase in myometrial contractility with an EC50 of 50 ± 14 nmol·L⁻¹ [1]. In receptor binding assays, Lypressin exhibited a Ki of 14.36 ± 1.73 nmol·L⁻¹ for the oxytocin receptor, compared to 1.73 ± 0.32 nmol·L⁻¹ for the selective V2 antagonist SK&F 105494 and 1.79 ± 0.35 nmol·L⁻¹ for the potent oxytocin receptor antagonist L-366948 [2]. This 8.3-fold lower oxytocin receptor affinity relative to L-366948, combined with its moderate potency at inducing myometrial contraction, defines Lypressin's unique receptor interaction profile distinct from more selective V2 agonists like desmopressin.

Smooth Muscle Pharmacology Vasopressin Receptor Selectivity Oxytocin Receptor

Species-Specific V1A Receptor Binding Affinity: Lypressin Human vs. Rat Receptor Pharmacology

Lypressin exhibits species-dependent binding affinity for the V1A vasopressin receptor subtype. In competitive binding assays, Lypressin binds to rat V1A receptors with a Ki of 1.2 nM, but shows 8.4-fold lower affinity for human V1A receptors, with a Ki of 10.1 nM [1]. For context, this species-specific affinity profile differs from other vasopressin analogues and the native hormone, making Lypressin a valuable tool for dissecting species-dependent receptor pharmacology.

Vasopressin Receptor Binding Species Selectivity V1A Receptor Pharmacology

Optimal Research and Analytical Applications for Lypressin (CAS 50-57-7) Based on Quantified Differentiation


Vasopressin Receptor Selectivity Studies Requiring Defined V1/V2 Functional Ratio

Lypressin is the compound of choice for pharmacological studies investigating differential V1 versus V2 receptor activation when a defined pressor-to-antidiuretic ratio of 6 is required. Unlike arginine vasopressin (ratio = 1) or the highly V2-selective desmopressin, Lypressin provides a distinct intermediate functional selectivity profile that enables researchers to dissect receptor-specific signaling outcomes in cardiovascular and renal models [1].

Analytical Reference Standard for USP Compendial Quality Testing of Vasopressin Monographs

Lypressin (CAS 50-57-7) serves as a USP reference standard material specifically designated for quality tests and assays outlined in USP compendia, including those for Vasopressin monographs [1]. With defined purity specifications (≥98% as determined by RP-HPLC and SDS-PAGE), this compound is essential for analytical method development, method validation (AMV), and quality control (QC) applications in support of Abbreviated New Drug Applications (ANDAs) and commercial production . Substitution with non-pharmacopoeial grade vasopressin analogues would compromise compendial compliance.

Acute Pharmacodynamic Studies Requiring Rapid Onset and Short Duration of Action

Investigators requiring a vasopressin analog with rapid onset (within 1 hour intranasally) and short duration of action (3-4 hours) should select Lypressin over long-acting analogues like desmopressin (duration up to 20 hours) or terlipressin [1]. Lypressin's elimination half-life of approximately 15-24 minutes enables time-limited experimental protocols where prolonged receptor activation would confound results or where rapid washout between treatment arms is desirable [2].

Reproductive Pharmacology Studies Examining Vasopressin-Oxytocin Receptor Crosstalk

Lypressin provides a unique pharmacological tool for studies of myometrial contractility and oxytocin receptor interactions, with a defined EC50 of 50 ± 14 nM in porcine uterine tissue and an oxytocin receptor Ki of 14.36 ± 1.73 nM [1]. This intermediate receptor affinity profile, distinct from both highly selective V2 agonists and pure oxytocin receptor ligands, enables researchers to probe functional crosstalk between vasopressin and oxytocin signaling pathways in reproductive tissues.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lypressin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.